Fura-2 (sodium salt)
Description
Structure
2D Structure
Properties
Molecular Formula |
C29H22N3Na5O14 |
|---|---|
Molecular Weight |
751.4 g/mol |
IUPAC Name |
pentasodium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C29H27N3O14.5Na/c1-15-2-3-17(31(11-24(33)34)12-25(35)36)20(6-15)43-4-5-44-21-7-16-8-22(28-30-10-23(46-28)29(41)42)45-19(16)9-18(21)32(13-26(37)38)14-27(39)40;;;;;/h2-3,6-10H,4-5,11-14H2,1H3,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42);;;;;/q;5*+1/p-5 |
InChI Key |
AQVFPZSLWPIFBY-UHFFFAOYSA-I |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Properties of Fura 2 Sodium Salt
Fura-2, in its pentasodium salt form, is a water-soluble, membrane-impermeant molecule. biotium.com This property is crucial as it ensures that once introduced into the cell, the indicator is trapped within the cytoplasm.
Table 1: Chemical and Physical
| Property | Value |
| Chemical Formula | C₂₉H₂₂N₃Na₅O₁₄ |
| Molecular Weight | 751.5 g/mol caymanchem.com |
| Appearance | Light yellow solid biotium.com |
| Solubility | Soluble in water caymanchem.com |
| Purity | ≥90% caymanchem.com |
| Storage | Store at -20°C, protected from light caymanchem.com |
Table 2: Spectral Properties of Fura-2
| Property | Calcium-Free | Calcium-Bound |
| Excitation Maximum (λex) | ~363-380 nm aatbio.combiotium.com | ~335-340 nm aatbio.combiotium.com |
| Emission Maximum (λem) | ~510-512 nm biotium.com | ~505-510 nm biotium.com |
| Dissociation Constant (Kd) for Ca²⁺ | \multicolumn{2}{c | }{~145 nM biotium.com} |
| Extinction Coefficient (ε) at λex | 27,000 M⁻¹cm⁻¹ (at 363 nm) biotium.com | 35,000 M⁻¹cm⁻¹ (at 335 nm) biotium.com |
Mechanism of Action
The Role of the Acetoxymethyl (AM) Ester Form
The sodium salt of Fura-2, being a charged molecule, cannot readily diffuse across the lipid bilayer of the cell membrane. biotium.com To overcome this, it is chemically modified into its acetoxymethyl (AM) ester form, Fura-2 AM. wikipedia.org The AM esters are lipophilic (fat-soluble) groups that mask the negative charges of the carboxylate groups on the Fura-2 molecule. This masking renders the entire Fura-2 AM molecule uncharged and membrane-permeant, allowing it to easily diffuse into the cell. ionoptix.com
Intracellular Hydrolysis and Trapping
Once inside the cell, ubiquitous intracellular enzymes called esterases cleave the AM ester groups from the Fura-2 AM molecule. wikipedia.orgnih.gov This enzymatic hydrolysis regenerates the original Fura-2 molecule in its pentacarboxylate, membrane-impermeant form. wikipedia.org Now trapped within the cytoplasm, the active Fura-2 is free to bind to intracellular calcium and report on its concentration changes through its ratiometric fluorescence. ionoptix.com This two-step process of loading and activation has made Fura-2 an invaluable tool for minimally invasive studies of calcium signaling in a wide variety of cell types.
Applications of Fura 2 in Diverse Biological Research Paradigms
Elucidation of Cell Signaling Pathways
Calcium ions are ubiquitous second messengers that regulate a vast number of cellular processes. Fura-2 has been instrumental in dissecting the intricate signaling cascades initiated by various stimuli.
A primary application of Fura-2 lies in monitoring intracellular calcium mobilization following the activation of G protein-coupled receptors (GPCRs) and calcium channels. biotium.combiotium.com When a ligand binds to a Gq-coupled GPCR, it activates phospholipase C (PLC), which in turn generates inositol (B14025) 1,4,5-trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum (ER), leading to the release of stored Ca²⁺ into the cytosol, a phenomenon readily detected by Fura-2. nih.gov
Similarly, Fura-2 is used to study the influx of extracellular Ca²⁺ through various calcium channels, including voltage-gated and ligand-gated channels. For instance, depolarization of excitable cells like neurons with potassium chloride opens voltage-gated calcium channels, causing a rapid increase in intracellular Ca²⁺ that can be precisely measured using Fura-2. youtube.com The ratiometric nature of Fura-2, which involves measuring the ratio of fluorescence emission at two different excitation wavelengths (typically 340 nm and 380 nm), provides a significant advantage. nih.govnih.gov This ratiometric measurement minimizes artifacts from uneven dye loading, photobleaching, and variations in cell thickness, allowing for more accurate and reproducible quantification of Ca²⁺ concentrations. nih.govthermofisher.com
| Cell Type | Stimulus | Receptor/Channel Type | Key Finding | Reference |
|---|---|---|---|---|
| Rat Cortical Astrocytes | Serotonin (5-HT) | 5-HT2A Receptor (GPCR) | 5-HT induced Ca²⁺ release from intracellular stores, an effect potentiated by Amyloid-Beta peptide. | plos.org |
| Cultured Cortical Neurons | Potassium Chloride (KCl) | Voltage-Gated Calcium Channels | KCl-induced depolarization caused a significant increase in intracellular Ca²⁺, demonstrating channel activation. | youtube.com |
| MDA-MB-231 (Breast Cancer Cells) | Histamine | Histamine H1 Receptor (GPCR) | Histamine stimulation led to an increase in intracellular Ca²⁺, which was inhibited by azelastine. | preprints.org |
| Rat Cardiomyocytes | ATP | P2Y Receptors (GPCR) | ATP-induced increase in intracellular Ca²⁺ involves the sarcoplasmic reticulum. | nih.gov |
Many cellular processes are not regulated by a simple sustained increase in Ca²⁺, but rather by complex temporal patterns such as oscillations and transient spikes. Fura-2's high temporal resolution makes it an excellent tool for studying these dynamic changes. nih.gov In cardiomyocytes, for example, Fura-2 is used to measure the rapid Ca²⁺ transients that drive muscle contraction and relaxation. amerigoscientific.com These transients are critical for normal heart function, and abnormalities in their characteristics are often associated with cardiac diseases. nih.gov
In non-excitable cells, hormonal or neurotransmitter stimulation can induce repetitive spikes in intracellular Ca²⁺, known as calcium oscillations. Fura-2 allows researchers to characterize the frequency, amplitude, and duration of these oscillations, providing insights into how the information encoded in these patterns is translated into specific cellular responses. For example, studies in glial cells have used Fura-2 to visualize spontaneous and regular calcium waves. news-medical.net
Neuronal Calcium Dynamics and Neurotransmission Research
Calcium signaling is fundamental to nearly every aspect of neuronal function, from neurotransmitter release to synaptic plasticity and gene expression. jove.com Fura-2 has been extensively employed in neuroscience to monitor Ca²⁺ dynamics in real-time in living neurons. nih.govamerigoscientific.com By loading neurons with Fura-2, researchers can visualize the influx of Ca²⁺ through voltage-gated calcium channels during an action potential and the subsequent release of neurotransmitters from synaptic vesicles. jove.com
The precise quantification of Ca²⁺ levels afforded by Fura-2 has been crucial in understanding the mechanisms of synaptic transmission and how it is modulated. amerigoscientific.com For instance, Fura-2 has been used to study Ca²⁺ transients in motor neurons upon stimulation with agonists like kainate, providing insights into receptor function and neuronal network activity. news-medical.net The ability to measure intracellular calcium elevations in neurons has significantly advanced our comprehension of both normal brain function and the pathophysiology of neurological disorders. nih.govresearchgate.net
| Preparation | Stimulus/Condition | Key Finding | Reference |
|---|---|---|---|
| Cultured Cortical Neurons | Depolarization with KCl | Demonstrated a rapid rise in intracellular Ca²⁺ due to the opening of voltage-gated calcium channels. | youtube.com |
| Ventral Spinal Motor Neurons (Mouse Embryo) | Kainate (AMPA receptor agonist) | Motor neurons exhibit Ca²⁺ transients upon stimulation with kainate, indicating receptor activation. | news-medical.net |
| Dorsal Root Ganglion (DRG) Neurons | Caffeine | Used Mag-Fura-2 to visualize Ca²⁺-induced Ca²⁺ release from the endoplasmic reticulum. | nih.gov |
Cardiovascular Cell Physiology and Contractility Studies
The rhythmic contraction and relaxation of the heart are tightly controlled by Ca²⁺ homeostasis within cardiomyocytes. Fura-2 is a vital tool for studying these processes and the mechanisms underlying various heart diseases. nih.gov Researchers use Fura-2 to measure agonist-induced Ca²⁺ mobilization, Ca²⁺ extrusion from the cell, and reuptake into the sarcoplasmic reticulum (SR), the primary intracellular Ca²⁺ store in cardiomyocytes. nih.gov
For example, Fura-2 can be used to demonstrate how Ca²⁺ channel inhibitors like verapamil (B1683045) and diltiazem (B1670644) prevent the increase in intracellular Ca²⁺ induced by KCl. nih.gov It can also be used to illustrate the role of the SR in Ca²⁺ signaling by observing the effects of SR Ca²⁺-pump inhibitors such as thapsigargin. nih.gov Studies using Fura-2 have shown that in certain pathological conditions, like diabetic myocardium, the response to specific agonists that mobilize Ca²⁺ can be altered. nih.gov Furthermore, the development of high-speed Fura-2 imaging techniques has enabled the detailed analysis of the fast Ca²⁺ transients that are characteristic of cardiac muscle cells. nih.gov
Cancer Biology: Calcium's Role in Cell Proliferation and Apoptosis
Calcium signaling is increasingly recognized as a critical regulator of cell fate, including proliferation and programmed cell death (apoptosis), two processes that are fundamentally dysregulated in cancer. Fura-2 is utilized in cancer research to investigate how alterations in Ca²⁺ homeostasis contribute to tumorigenesis and to evaluate the mechanism of action of potential anticancer drugs.
For example, studies have used Fura-2 to show that certain compounds can induce an increase in intracellular Ca²⁺ in cancer cells, which can be a trigger for apoptosis. In neuroblastoma N2a cells, the marine metabolite tropodithietic acid was shown to cause a sustained increase in intracellular Ca²⁺, leading to cell death. researchgate.net Fura-2 has also been employed to study how doxorubicin, a common chemotherapy agent, induces cytotoxicity in cardiomyocytes, a side effect that involves mitochondrial dysfunction and altered calcium levels. researchgate.net By monitoring Ca²⁺ signals, researchers can dissect the pathways involved in both cancer cell survival and death, opening avenues for new therapeutic strategies.
Mitochondrial Calcium Transport and Homeostasis
Mitochondria are not only the powerhouses of the cell but also key players in shaping intracellular Ca²⁺ signals. springernature.comnih.gov These organelles can take up and release Ca²⁺, thereby modulating the amplitude and duration of cytosolic Ca²⁺ signals and influencing processes from energy production to cell death. springernature.comnih.gov Measuring Ca²⁺ concentration within the mitochondrial matrix ([Ca²⁺]m) has been a significant challenge, but Fura-2 and its derivatives have provided powerful tools for these investigations.
While Fura-2 itself can sometimes accumulate in mitochondria in certain cell types like endothelial cells, more targeted approaches have been developed. physiology.orgoup.com Low-affinity analogs like Mag-Fura-2 are suitable for measuring the high Ca²⁺ concentrations found within organelles like the ER and potentially mitochondria. nih.gov More recently, mitochondria-targeted versions of Fura-2, such as mt-fura-2, have been synthesized. springernature.comnih.govthieme-connect.com These probes are chemically modified to specifically accumulate within mitochondria, allowing for direct and ratiometric measurement of [Ca²⁺]m in living cells. springernature.comthieme-connect.com These tools have been crucial in demonstrating how mitochondria sense and respond to cytosolic Ca²⁺ signals, and how mitochondrial Ca²⁺ handling is essential for normal cellular function. nih.govnih.gov
| Preparation | Probe Used | Key Finding | Reference |
|---|---|---|---|
| Isolated Plant Mitochondria (Pea, Jerusalem Artichoke) | Fura-2 | Demonstrated energy-dependent uptake of Ca²⁺ into the mitochondrial matrix. | oup.comnih.gov |
| Isolated Rat Heart Mitochondria | Fura-2 | Showed that intramitochondrial enzymes are sensitive to matrix Ca²⁺ in the micromolar range. | nih.gov |
| Intact BHK-21 Cells | Mag-Fura-2 | Revealed that mitochondrial inhibitors prolong the refilling of ER Ca²⁺ stores after agonist stimulation. | nih.gov |
| HeLa Cells | mt-fura-2 | A highly selective mitochondria-targeted probe developed for ratiometric imaging of mitochondrial Ca²⁺. | springernature.comnih.gov |
Studies in Non-Mammalian Systems (e.g., Plant Tissues, Microorganisms)
The application of Fura-2 extends beyond mammalian cells, providing critical insights into the role of calcium as a universal second messenger in a wide array of biological systems, including plants and microorganisms. Despite unique challenges presented by these organisms, such as the presence of cell walls and issues with dye compartmentalization, researchers have successfully adapted methodologies to utilize Fura-2 for detailed investigations of calcium signaling.
In plant sciences, Fura-2 has been instrumental in elucidating the spatial and temporal dynamics of cytosolic free calcium ([Ca²⁺]i). However, its use is not without complications. The cell wall presents a significant barrier to the loading of the membrane-permeable acetoxymethyl (AM) ester form of Fura-2 (Fura-2/AM). Consequently, direct injection or iontophoresis of the salt form of Fura-2 is often the preferred method for introducing the dye into the cytoplasm of intact plant cells.
Once inside, other challenges include interference from autofluorescent compounds like chlorophyll (B73375) and tannins, and the sequestration of Fura-2 into organelles, particularly the large central vacuole. This can lead to non-homogenous dye distribution and complicate the accurate measurement of cytosolic calcium levels. To circumvent some of these issues, studies have employed various strategies, including using tissues with low chlorophyll content or utilizing fixatives and specific buffer conditions to enhance signal clarity. For instance, introducing the Fura-2 probe at a pH of 4.5 has been shown to yield a more intense signal in plant tissues.
Despite these hurdles, Fura-2 has been successfully used to measure [Ca²⁺]i in various plant cells and tissues. In root hairs of tomato and oilseed rape, iontophoretically injected Fura-2 has been used for fluorescence ratio imaging. These studies have determined resting [Ca²⁺]i levels to be in the range of 30-90 nM near the tip. This research also visualized the movement of Fura-2 from the cytoplasm into the vacuole, where much higher calcium levels were observed, eventually saturating the dye's response. Furthermore, these experiments have demonstrated perturbations in cytoplasmic calcium distribution in response to external stimuli like the application of the calcium channel blocker verapamil.
Interactive Table: Fura-2 Applications in Plant Tissue Research
| Plant System | Method of Loading | Key Findings | Challenges Addressed |
|---|---|---|---|
| Root Hairs (Tomato, Oilseed Rape) | Iontophoresis of Fura-2 salt | Resting [Ca²⁺]i: 30-90 nM. Perturbation by verapamil. | Bypassed cell wall; observed vacuolar sequestration. |
| Various Vegetable Tissues (e.g., Grapes, Spinach) | Incubation in Fura-2 solution (pH 4.5) | Visualization of Ca²⁺ distribution; correlation with Ca-oxalate crystals. | Addressed autofluorescence from chlorophyll and tannins. |
| Pollen Tubes (Lilium) | Microinjection of Fura-2 dextran (B179266) | Revealed a steep tip-focused [Ca²⁺]i gradient essential for growth. | Prevented vacuolar sequestration using a high-molecular-weight dextran conjugate. |
Fura-2 has also proven to be a valuable tool for studying calcium signaling in diverse microorganisms, including bacteria, yeast, and protozoa. As with plants, the presence of a cell wall in many microbial species necessitates specific loading strategies.
In bacteriology, research on the strict anaerobe Selenomonas ruminantium has detailed a procedure for loading Fura-2/AM. Optimal loading was achieved by treating the cells with ethylenediaminetetraacetic acid (EDTA) followed by the co-application of Pluronic F-127 and bovine serum albumin, which facilitated the entry and de-esterification of the dye. This method allowed for the first measurement of resting free [Ca²⁺]i in this organism. Similarly, a spectrofluorometric method using Fura-2/AM has been established for Pseudomonas syringae, providing a quantitative way to measure [Ca²⁺]i changes in response to environmental cues.
The budding yeast Saccharomyces cerevisiae has been a key model for understanding fundamental cellular processes. Using Fura-2 with digital imaging, researchers have measured basal [Ca²⁺]i and tracked its dynamics. For example, in response to the α-factor mating pheromone, a-type cells exhibit an influx of extracellular calcium, causing the [Ca²⁺]i to rise from a basal level of approximately 100 nM to several hundred nanomolar. This elevation in calcium was shown to be crucial for maintaining cell viability during the later stages of the mating response.
Interactive Table: Research Findings Using Fura-2 in Microorganisms
| Microorganism | Loading Method/Fura-2 Form | Basal [Ca²⁺]i | Key Findings |
|---|---|---|---|
| Selenomonas ruminantium | EDTA, Pluronic F-127, BSA treatment | ~48 nM | Established the first [Ca²⁺]i measurement in this Gram-negative anaerobe. |
| Saccharomyces cerevisiae | Fura-2/AM | ~100 nM | α-factor pheromone induces a Ca²⁺ influx, raising [Ca²⁺]i, which is essential for viability during mating. |
| Dictyostelium discoideum | Scrape-loading of Fura-2-dextran | Not specified | Chemotaxis occurs without global changes in cytosolic Ca²⁺; overcame dye sequestration issues. |
While direct Fura-2 applications in filamentous fungi and algae are less commonly cited, the principles and challenges are similar. In these organisms, tip growth and responses to environmental stress are known to be heavily dependent on calcium signaling, making them important targets for such investigations. The difficulties in dye loading and the potential for compartmentalization remain significant considerations, often leading researchers to use alternative methods like genetically encoded calcium indicators (GECIs) such as aequorin, or other fluorescent dyes. Nonetheless, the foundational studies using Fura-2 in other non-mammalian systems provide a valuable framework for expanding its application into a broader range of microorganisms.
Intracellular Compartmentalization and Sequestration
A primary assumption when using Fura-2 is that the dye remains exclusively and evenly distributed throughout the cytoplasm. However, numerous studies have shown that this is often not the case. The acetoxymethyl (AM) ester form of Fura-2 (Fura-2/AM), which is used to load the dye into cells, can lead to the accumulation of the active form, Fura-2, in various intracellular organelles. nih.govnih.gov This compartmentalization can lead to significant errors in the measurement of cytosolic free calcium.
Research has demonstrated that Fura-2 does not always remain homogenously in the cytoplasm, and its fluorescence can appear spotty or filamentous, resembling intracellular organelles. nih.gov This non-uniform distribution is a significant issue in various cell types.
Mitochondria: In bovine aortic endothelial cells, Fura-2 fluorescence has been observed to localize to discrete intracellular structures identified as mitochondria. nih.gov This was confirmed by co-labeling the cells with Rhodamine 123, a fluorescent stain specific to mitochondria. nih.gov
Endoplasmic Reticulum (ER): The ER is a known site for dye accumulation. nih.gov Specific loading protocols, such as incubating cells at 37°C, can intentionally promote the compartmentalization of related dyes like Mag-Fura-2 within the ER lumen to measure intra-organellar calcium. nih.gov This indicates a natural tendency for these dyes to be sequestered in this organelle.
Lysosomes/Endosomes: Fura-2 can be sequestered into intracellular vacuoles, which include lysosomes and endosomes, as observed in J774.2 macrophages. nih.govnih.gov
Nucleus: While some dyes like Indo-1 show variable fluorescence levels in the nuclear region, Fura-2 has also been noted to compartmentalize in areas near the nucleus. nih.govnih.govthermofisher.com
| Organelle | Observed Cell Types | Key Findings |
|---|---|---|
| Mitochondria | Bovine Aortic Endothelial Cells | Fluorescence co-localizes with mitochondrial-specific stains. nih.gov |
| Endoplasmic Reticulum | General observation, Sensory Neurons | Known site of accumulation; can be promoted by temperature. nih.govnih.gov |
| Lysosomes/Endosomes | J774.2 Macrophages | Dye observed in intracellular vacuoles. nih.govnih.gov |
| Nucleus | General observation, Vascular Smooth Muscle Cells | Accumulation noted in the nuclear region. nih.govthermofisher.com |
To obtain more accurate measurements of cytosolic calcium, it is essential to minimize the sequestration of Fura-2 into organelles. The conditions under which cells are loaded with Fura-2/AM can be optimized to reduce compartmentalization. nih.gov
One of the most effective strategies is temperature control. thermofisher.com Lowering the incubation temperature during the dye loading phase can significantly reduce the accumulation of Fura-2 in organelles. researchgate.net For example, studies have compared loading at room temperature versus 37°C and found that loading at room temperature is optimal for minimizing compartmentalization artifacts. researchgate.net It is often necessary to empirically determine the best combination of dye concentration, incubation time, and temperature for each specific cell type to ensure a diffuse cytosolic distribution. nih.gov
Dye Efflux Mechanisms and Mitigation Strategies
Another significant challenge in using Fura-2 is its active removal from the cell. Once the AM ester is cleaved, the resulting Fura-2 molecule is a negatively charged anion. researchgate.net This makes it a substrate for transport proteins that actively extrude organic anions from the cytoplasm, leading to a progressive loss of the fluorescent signal over time. nih.govbiotium.comnih.gov This dye leakage can complicate long-term experiments. thermofisher.comthermofisher.com
The extrusion of Fura-2 from the cytoplasm is primarily mediated by organic anion transporters (OATs). nih.govnih.gov These transport systems are present in the plasma membrane of many cell types and are responsible for clearing various organic anions from the cell. nih.govnih.gov The rate of Fura-2 efflux can vary between cell types and increases with temperature. biotium.com In several cell lines, including mouse peritoneal macrophages, J774 cells, PC12 cells, and N2A cells, the secretion of Fura-2 into the extracellular medium has been directly attributed to the activity of these transporters. nih.govnih.govresearchgate.net For instance, PC12 and N2A cells can excrete 20-25% of their intracellular Fura-2 within just 10 minutes at 37°C. nih.govscispace.com
To counteract the active efflux of Fura-2, inhibitors of organic anion transporters are commonly used. thermofisher.com The most widely used inhibitor is probenecid (B1678239), a drug known to block membrane transport systems for organic anions. nih.govnih.govnih.gov
By adding probenecid to the experimental buffer, the rate of Fura-2 extrusion from the cell can be significantly reduced, resulting in more stable fluorescence signals over the course of an experiment. nih.govbiotium.comnih.gov Studies have shown that probenecid effectively blocks Fura-2 export in a variety of cells, including 1321N1 astrocytoma cells, pancreatic β-cells, and macrophages. nih.govnih.govnih.gov For example, in pancreatic β-cells, probenecid was found to reduce the basal efflux of Fura-2 and prevent the glucose-stimulated increase in dye extrusion without interfering with the calcium signal itself. nih.gov While probenecid is effective, its concentration must be optimized, as high concentrations can have adverse effects on cells. thermofisher.com Other inhibitors, such as sulfinpyrazone, have also been used and can be more potent in some cell types. nih.govnih.govresearchgate.net
| Cell Type | Efflux Observation | Mitigation Strategy | Reference |
|---|---|---|---|
| PC12 and N2A cells | 20-25% of Fura-2 excreted in 10 min at 37°C. | Inhibited by probenecid and sulfinpyrazone. | nih.govresearchgate.netscispace.com |
| Pancreatic β-cells | Continuous basal efflux, increased by glucose. | Probenecid reduced basal and glucose-stimulated efflux. | nih.gov |
| J774.2 Macrophages | Efficient secretion from cells. | Prevented by 2.5 mM probenecid. | nih.gov |
| 1321N1 Astrocytoma cells | Continuous transport to extracellular medium. | Blocked by 2.5 mM probenecid. | nih.gov |
Calcium Buffering by Fura-2
A fundamental and unavoidable artifact of using Fura-2 is its intrinsic nature as a calcium chelator. thermofisher.com For Fura-2 to report the presence of calcium, it must first bind to it. nih.gov This act of binding removes free calcium ions from the cytosol, effectively adding a significant artificial buffer to the cell's natural calcium buffering systems. thermofisher.comnih.gov
This added buffering capacity can dampen the amplitude and slow the kinetics of physiological calcium transients. thermofisher.comnih.gov The magnitude of this effect is directly related to the intracellular concentration of the dye. High concentrations of Fura-2 will lead to more significant buffering, potentially obscuring rapid or small changes in [Ca²⁺]i. thermofisher.comthermofisher.com For example, one study demonstrated that as the intracellular concentration of Fura-2 increased, the magnitude of a voltage-induced calcium increase declined substantially, and the decay time of the transient was prolonged several-fold. nih.gov Therefore, it is critical to use the lowest possible dye concentration that still provides a sufficient fluorescent signal for detection to minimize the effects of calcium buffering. thermofisher.comthermofisher.com
Impact on Calcium Transient Kinetics and Amplitude
The introduction of Fura-2 into a cell inevitably alters the native calcium buffering capacity of the cytoplasm. As a Ca²⁺ chelator, Fura-2 binds to free calcium ions, thereby acting as an additional buffer. nih.govbiomedres.us This buffering action can significantly distort the characteristics of physiological Ca²⁺ transients.
Dialysis of Fura-2 into chromaffin cells has been shown to cause concentration-dependent alterations in depolarization-induced Ca²⁺ signals. researchgate.net Specifically, the presence of Fura-2 leads to a decrease in the magnitude of the Ca²⁺ transient and a slowing of its recovery time course. nih.govresearchgate.net In cardiac myocytes, the peak amplitude of Ca²⁺ transients measured in cells loaded with Fura-2 was found to be 4- to 6-fold smaller than in cells loaded with a low-affinity indicator, a difference attributed in part to the Ca²⁺ buffering by Fura-2. nih.gov
Computer simulations and experimental data demonstrate that high concentrations of Fura-2 can significantly dampen the amplitude and prolong the decay of Ca²⁺ signals. nih.govresearchgate.net For instance, in one study, as the intracellular concentration of Fura-2 in a chromaffin cell reached 400 µM, the observed increase in [Ca²⁺]i from a voltage pulse was reduced from nearly 0.5 µM to about 50 nM, and the decay time increased from seconds to almost half a minute. nih.gov This buffering effect is particularly pronounced when the endogenous buffering system of the cell is slow or has a low concentration near the sites of calcium release. researchgate.net
The extent of this distortion is directly related to the concentration of the dye within the cell. The table below, derived from studies on engineered heart tissue, illustrates the concentration-dependent effect of Fura-2 on the sensitivity to external Ca²⁺.
| Fura-2 Concentration (µM) | EC₅₀ for External Ca²⁺ (mM) |
|---|---|
| 2 | 0.11 |
| 5 | 0.27 |
| 10 | 0.47 |
This table demonstrates that as the concentration of Fura-2 increases, a higher concentration of external calcium is required to elicit a half-maximal response, indicating a significant buffering effect of the dye. nih.gov
Approaches to Address Buffering Effects (e.g., Lower Dye Concentrations)
The most direct strategy to mitigate the Ca²⁺ buffering artifact is to use the lowest possible concentration of Fura-2 that still provides an adequate fluorescence signal-to-noise ratio. thermofisher.comabcam.comthermofisher.com Reducing the intracellular dye concentration minimizes its contribution to the total cellular calcium buffering, resulting in a more accurate representation of the true Ca²⁺ transient kinetics and amplitude. nih.govthermofisher.com
Experiments have confirmed that lowering the Fura-2 concentration can reverse the buffering effects. In chromaffin cells initially loaded with a high concentration (400 µM) of Fura-2 that showed attenuated Ca²⁺ signals, establishing a new recording with a lower concentration (50 µM) restored the larger and faster transients observed at the beginning of the initial loading. nih.gov Similarly, in cardiac myocytes, decreasing the Fura-2 concentration in the patch electrode five-fold reduced the discrepancy in transient amplitudes between Fura-2 and a lower affinity indicator by half. nih.gov
Another approach involves using derivatives of Fura-2 with different properties. For example, bis-fura-2 has approximately twice the absorptivity of Fura-2, yielding a higher fluorescence output. thermofisher.com This allows for the use of lower dye concentrations, which in turn diminishes the Ca²⁺ buffering effects while maintaining a strong signal. thermofisher.com
Photodamage and Photobleaching Considerations
Exposure to high-intensity excitation light can lead to two related, detrimental phenomena: photobleaching and phototoxicity. oxinst.com Photobleaching is the irreversible photochemical alteration of the Fura-2 molecule, rendering it non-fluorescent. oxinst.comnih.gov This process is not merely a loss of signal; it can fundamentally alter the spectral properties of the remaining dye population. nih.gov Studies have shown that photobleaching of Fura-2 produces a fluorescent intermediate that is not sensitive to calcium in the same range as the parent dye, violating a key assumption of the ratiometric measurement method. nih.gov The presence of this intermediate means that if significant photobleaching occurs, the calculated calcium concentrations will be inaccurate. nih.gov
Phototoxicity refers to the damage caused to the cell by the illumination process, often mediated by the production of reactive oxygen species (ROS) when excited fluorophores interact with oxygen. mpi-cbg.de This can manifest as membrane blebbing, vacuole formation, or even cell death, compromising the physiological relevance of the measurements. oxinst.com
Strategies to minimize photobleaching and photodamage include:
Reducing Excitation Light Intensity: Using neutral density filters to lower the intensity of the excitation light is a primary method to reduce both photobleaching and phototoxicity. nih.govyoutube.com
Minimizing Exposure Time: Limiting the duration of illumination to the absolute minimum required for data acquisition is crucial. youtube.com
Reducing Oxygen Concentration: Lowering the oxygen concentration in the experimental medium can decrease the rate of photobleaching. nih.gov
Using Sensitive Detectors: Employing highly sensitive cameras (like EMCCD or sCMOS) allows for the use of lower excitation light levels, thereby preserving both the dye and the cell. oxinst.com
Ratiometric measurements, a key advantage of Fura-2, can compensate for some degree of photobleaching, but this is only true if the bleaching rates at the two excitation wavelengths (340 nm and 380 nm) are proportional, which may not always be the case, especially with the formation of photo-products. researchgate.netamerigoscientific.com
Interference from Other Divalent Cations (e.g., Zn²⁺, Mn²⁺) and Chelation Strategies
Fura-2 is not perfectly selective for Ca²⁺ and can bind to other physiologically relevant divalent cations, which can interfere with accurate Ca²⁺ measurements. Manganese (Mn²⁺) and Zinc (Zn²⁺) are two of the most significant interfering ions.
Mn²⁺ binds to Fura-2 and quenches its fluorescence at a wide range of excitation wavelengths, including the Ca²⁺-insensitive isosbestic point (~360 nm). nih.govnih.gov This property can be exploited to measure Mn²⁺ influx but represents a significant confounding factor in Ca²⁺ measurements. nih.gov Iron (Fe²⁺) and Copper (Cu²⁺) also quench Fura-2 fluorescence, while Zinc (Zn²⁺) and Cadmium (Cd²⁺) cause an increase in fluorescence. nih.govresearchgate.net
To address the interference from heavy metal ions, specific chelation strategies can be employed. The membrane-permeant chelator N,N,N′,N′-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine (TPEN) is frequently used to selectively bind intracellular heavy metal ions like Zn²⁺, Cu²⁺, and Fe²⁺ without significantly disturbing Ca²⁺ or Mg²⁺ concentrations. thermofisher.comresearchgate.net The addition of low concentrations of TPEN (e.g., 200-500 nM) to the experimental medium can prevent the interference of these ions with Fura-2's Ca²⁺-dependent fluorescence signals. researchgate.net
In situations where Mn²⁺ influx is a concern, it is important to note that some Ca²⁺ channels are permeable to Mn²⁺. nih.gov If intracellular chelators like BAPTA are omitted, incoming Mn²⁺ can be captured by Fura-2, leading to significant fluorescence quenching and an underestimation of the true Ca²⁺ concentration. nih.gov
Autofluorescence in Specific Biological Systems
Many biological cells and tissues possess endogenous molecules that fluoresce at the same wavelengths used to excite Fura-2 and measure its emission. This "autofluorescence" can be a significant source of error, adding a contaminating signal to the Fura-2 fluorescence. nih.gov
A major source of autofluorescence in many cells is the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). nih.gov Other sources can be specific to the tissue type. For example, in plant tissues, chlorophyll, tannins, and components of the vascular system can cause significant autofluorescent interference. tandfonline.comresearchgate.net In brain slices, pyridine (B92270) nucleotides are a primary contributor to autofluorescence, and since their levels are linked to cell metabolism, the intensity of this autofluorescence can change over time and in response to experimental manipulations. nih.gov
To correct for autofluorescence, it is essential to measure the fluorescence from a parallel set of cells that have not been loaded with Fura-2 but have been subjected to the same experimental conditions. thermofisher.comnih.gov This background signal can then be subtracted from the signal obtained from the Fura-2-loaded cells to isolate the dye-specific fluorescence. nih.gov
NADH Contamination in Fluorescence Measurements
Nicotinamide adenine dinucleotide (NADH) is a particularly problematic endogenous fluorophore because its excitation and emission spectra overlap significantly with those of Fura-2. researchgate.net NADH is a key component of cellular metabolism, and its concentration can fluctuate, leading to dynamic changes in background fluorescence that can be mistaken for Ca²⁺ signals. nih.gov
The excitation spectrum of NADH overlaps with the UV excitation required for Fura-2, and NADH emits fluorescence in the range of Fura-2's emission (~510 nm). researchgate.net This interference can be substantial, especially in metabolically active cells or tissues like brain slices. nih.gov Studies have demonstrated that the excitation spectra of NADH and Fura-2 analogs overlap, and both fluorophores can generate emission at wavelengths used to detect the other, creating significant signal interference. researchgate.net Therefore, correcting for NADH autofluorescence by subtracting the signal from unloaded cells is a critical step for accurate Fura-2 measurements. researchgate.netnih.gov
Advantages and Limitations
Strategies for Fura-2 Loading and Intracellular Delivery
Non-Invasive Techniques (e.g., Acetoxymethyl Ester Loading)
The most common non-invasive method for loading Fura-2 involves the use of its acetoxymethyl (AM) ester form, Fura-2 AM. amerigoscientific.combiotium.com This lipophilic derivative can readily diffuse across the cell membrane. amerigoscientific.comionoptix.com Once inside the cell, cytosolic esterases cleave the AM groups, trapping the now membrane-impermeant Fura-2 in the cytoplasm. amerigoscientific.combiotium.comionoptix.com This process allows for the bulk loading of cell populations in a relatively straightforward manner. amerigoscientific.comhellobio.com
The loading procedure typically involves incubating the cells with a Fura-2 AM solution. amerigoscientific.comabcam.com The concentration of Fura-2 AM and the incubation time are critical parameters that need to be optimized for each specific cell type to achieve adequate intracellular dye concentration without inducing cytotoxicity. amerigoscientific.comnih.gov Generally, Fura-2 AM concentrations range from 1 to 10 µM, with incubation times varying from 15 minutes to an hour at temperatures between 20°C and 37°C. nih.govabpbio.com To aid in the dissolution of the hydrophobic Fura-2 AM in aqueous media, a non-ionic surfactant such as Pluronic F-127 is often included in the loading buffer. biotium.comionbiosciences.com
Following the incubation period, a de-esterification step is necessary to allow for the complete conversion of Fura-2 AM to its active, calcium-sensitive form, Fura-2. amerigoscientific.comionoptix.com This typically involves an additional incubation period in a dye-free medium. amerigoscientific.com
Table 1: Typical Parameters for Fura-2 AM Loading
| Parameter | Typical Range | Notes |
|---|---|---|
| Fura-2 AM Concentration | 1 - 10 µM | Should be optimized for each cell type to balance signal strength and potential cytotoxicity. nih.govresearchgate.net |
| Incubation Time | 15 - 60 minutes | Longer times can lead to dye compartmentalization. nih.govabpbio.com |
| Incubation Temperature | 20 - 37 °C | Lower temperatures may reduce compartmentalization but can also slow down loading. abpbio.comnih.gov |
| Pluronic F-127 | 0.02% - 0.1% | A dispersing agent that aids in solubilizing Fura-2 AM. biotium.comionbiosciences.com |
| Probenecid (B1678239) | 1 - 2.5 mM | An anion-transport inhibitor that can reduce dye leakage from the cells. hellobio.comaatbio.com |
Invasive Techniques (e.g., Microinjection, Scrape Loading, Patch-Clamp Infusion)
Invasive techniques for Fura-2 delivery involve the direct introduction of the membrane-impermeant salt form of Fura-2 into the cell. These methods offer more precise control over the intracellular dye concentration and can circumvent issues associated with AM ester loading, such as incomplete hydrolysis and compartmentalization. nih.gov
Microinjection: This technique involves using a fine glass micropipette to directly inject a solution of Fura-2 salt into the cytoplasm of a single cell. nih.govthermofisher.com It allows for the precise delivery of a known quantity of the dye, making it a valuable tool for quantitative studies in individual cells. thermofisher.com
Scrape Loading: In this method, a layer of adherent cells is gently scraped in the presence of Fura-2 salt. The transient disruption of the cell membrane allows the dye to enter the cytoplasm. nih.govnih.gov While less precise than microinjection, it provides a means to load a population of cells with the salt form of the dye.
Patch-Clamp Infusion: For electrophysiological studies, Fura-2 can be introduced into a cell through the patch pipette. thermofisher.comresearchgate.net The dye is included in the pipette solution and diffuses into the cell once the whole-cell patch-clamp configuration is established. This method allows for the simultaneous measurement of intracellular calcium concentration and electrical activity in the same cell. thermofisher.com
Optimization of Loading Parameters to Mitigate Artifacts
Several artifacts can arise during Fura-2 loading, which can compromise the accuracy of calcium measurements. Careful optimization of loading parameters is crucial to minimize these issues.
Incomplete Hydrolysis: If the AM esters are not fully cleaved, the resulting partially de-esterified Fura-2 molecules may exhibit different fluorescence properties and a lower affinity for calcium, leading to an underestimation of the true calcium concentration. nih.gov Ensuring a sufficient de-esterification period after loading can help mitigate this problem. amerigoscientific.com
Compartmentalization: Fura-2 can accumulate in intracellular organelles such as mitochondria and the endoplasmic reticulum. nih.govnih.gov This sequestration can lead to a non-uniform cytosolic distribution of the dye and can report on calcium levels within these compartments rather than the cytosol. nih.gov Lowering the loading temperature and using the minimum effective dye concentration can help reduce compartmentalization. nih.gov
Dye Leakage: Once loaded, Fura-2 can leak out of the cells over time, leading to a decrease in the fluorescence signal. nih.govthermofisher.com Performing experiments at lower temperatures can slow down this process. Additionally, the use of anion transport inhibitors like probenecid can help to reduce dye extrusion. hellobio.comionbiosciences.com
Photobleaching and Phototoxicity: Exposure to excitation light can lead to the photobleaching of Fura-2, causing a reduction in fluorescence intensity. amerigoscientific.comnih.gov Furthermore, intense UV light can be phototoxic to cells. nih.gov It is therefore important to use the lowest possible excitation light intensity and to minimize the duration of exposure. nih.gov
Fluorescence Detection Modalities and Instrumentation
Once cells are successfully loaded with Fura-2, changes in intracellular calcium are detected by measuring the fluorescence emission of the dye. The ratiometric nature of Fura-2, with its dual excitation wavelengths, makes it a powerful tool for quantitative calcium imaging. wikipedia.orgthermofisher.com The fluorescence emission maximum is around 510 nm, while the excitation peak shifts from approximately 380 nm in the calcium-free state to around 340 nm when bound to calcium. amerigoscientific.comprizmatix.com The ratio of the fluorescence intensities at these two excitation wavelengths (340/380) is directly proportional to the intracellular calcium concentration. amerigoscientific.comnih.gov This ratiometric measurement provides a robust method for quantifying calcium levels, as it is largely independent of variations in dye concentration, cell thickness, and photobleaching. nih.govthermofisher.com
Fluorescence Microscopy for Spatiotemporal Calcium Imaging
Fluorescence microscopy is a widely used technique for visualizing and measuring intracellular calcium dynamics with high spatial and temporal resolution. amerigoscientific.comnih.gov An inverted microscope equipped with a xenon arc lamp or LEDs for excitation, appropriate filters for the 340 nm and 380 nm excitation wavelengths, and a sensitive camera, such as a cooled charge-coupled device (CCD) camera, are typically used. nih.govprizmatix.com
The system allows for the capture of sequential images at the two excitation wavelengths. leica-microsystems.com Image analysis software is then used to calculate the 340/380 ratio for each pixel or for defined regions of interest (ROIs) within the cell, providing a detailed map of calcium concentrations over time. nih.gov This technique is invaluable for studying localized calcium signals, such as calcium waves and sparks, in various cell types including neurons and muscle cells. amerigoscientific.comnih.gov
Flow Cytometry for Population-Level Calcium Analysis
Flow cytometry offers a high-throughput method for analyzing calcium responses in large populations of cells. nih.gov In this approach, cells loaded with a ratiometric calcium dye like Fura Red are passed in a single file through one or more laser beams, and the resulting fluorescence emission is detected. nih.govresearchgate.net
While Fura-2 itself is not ideal for standard flow cytometers due to its UV excitation requirements, other ratiometric dyes like Indo-1 or Fura Red are more commonly used. nih.govoxinst.com The ratiometric analysis in flow cytometry allows for the quantification of the proportion of responding cells within a heterogeneous population and the magnitude of the calcium response in each cell. nih.gov This makes it a powerful tool for screening compounds that modulate calcium signaling and for studying the responses of specific cell subsets within a mixed population. aatbio.com
Fluorescence Microplate Readers for High-Throughput Screening
The adaptation of Fura-2 for use in fluorescence microplate readers has been a significant advancement, enabling the transition of intracellular calcium measurements from single-cell microscopy to high-throughput screening (HTS) formats. fao.orgnih.gov This shift allows for the rapid and simultaneous analysis of numerous samples, making it an invaluable tool for drug discovery and functional genomics, particularly in screening for agonists and antagonists of G-protein coupled receptors (GPCRs) and ion channels. nih.govmoleculardevices.com
The fundamental principle of the assay remains the ratiometric measurement of fluorescence. thermofisher.com The cell-permeable form, Fura-2 acetoxymethyl ester (Fura-2 AM), is loaded into cells grown in 96-, 384-, or even 1536-well microplates. abcam.commoleculardevices.com Once inside the cell, cytosolic esterases cleave the AM group, trapping the active Fura-2 molecule. abcam.comnih.gov Microplate readers capable of rapid wavelength switching excite the dye at approximately 340 nm (the peak for Ca²⁺-bound Fura-2) and 380 nm (the peak for Ca²⁺-free Fura-2). nih.govmoleculardevices.com The instrument then detects the emission at a single wavelength, typically around 510 nm. moleculardevices.comresearchgate.net
The ratio of the fluorescence intensities emitted upon excitation at 340 nm versus 380 nm is directly proportional to the intracellular calcium concentration. nih.gov This ratiometric approach is a key advantage in HTS, as it corrects for variations in cell number per well, uneven dye loading, dye leakage, and photobleaching, which can be significant sources of variability in single-wavelength assays. thermofisher.commoleculardevices.commoleculardevices.com
Instrumentation and Assay Miniaturization
A variety of fluorescence microplate readers are equipped for Fura-2-based HTS. Instruments like the FlexStation, FLIPR® (Fluorescent Imaging Plate Reader), and PheraStar FS are commonly cited. nih.govmoleculardevices.comnih.gov These systems feature precise liquid handling capabilities, allowing for the automated addition of compounds (agonists or antagonists) to the wells during kinetic reads. nih.govnih.gov This integration enables the monitoring of rapid changes in intracellular calcium immediately following stimulation.
The table below outlines typical instrument settings for a Fura-2 assay on a Tecan Infinite M200® microplate reader, optimized for measuring ATP-stimulated calcium mobilization in 1321N1 astrocytoma cells. nih.govresearchgate.net
Table 1: Example Instrument Settings for Fura-2 HTS Assay
| Measurement Parameter | Instrument Setting | Reference |
|---|---|---|
| Plate Type | Corning 96-well, flat black, clear bottom | nih.gov |
| Temperature | 28 °C | nih.gov |
| Kinetic Cycle | 40 cycles, 3-second interval | researchgate.net |
| Injection (at cycle 10) | 20 µl at 100 µl/sec | researchgate.net |
| Excitation 1 | 340 nm | researchgate.net |
| Excitation 2 | 380 nm | researchgate.net |
| Emission | 510 nm | researchgate.net |
| Gain | 120 | researchgate.net |
| Number of Flashes | 25 | researchgate.net |
Miniaturizing the assay into 96-well or higher-density formats significantly increases throughput and reduces reagent costs. moleculardevices.com However, optimization is crucial. For instance, studies have shown that loading cells with Fura-2 AM at room temperature can yield a higher ligand-induced calcium signal compared to loading at 37°C, although the optimal temperature for esterase cleavage is 37°C. nih.gov
Data Analysis and Research Findings
Data analysis in HTS involves calculating the 340/380 nm fluorescence ratio for each well over the time course of the experiment. nih.govmoleculardevices.com The response is often normalized to the baseline fluorescence measured before the addition of the test compound. nih.govresearchgate.net From these kinetic traces, parameters such as peak response, time to peak, and area under the curve can be extracted to determine agonist potency (EC₅₀) or antagonist inhibitory concentration (IC₅₀). moleculardevices.commoleculardevices.com
The FlexStation 3 reader has been successfully used to measure calcium flux in human platelets, a primary tissue type that can be challenging to work with. moleculardevices.com This system allowed for the reliable determination of EC₅₀ values for agonists and IC₅₀ values for antagonists, demonstrating its suitability for medium-throughput screening of novel drug candidates targeting platelet function. moleculardevices.com
Homogeneous No-Wash Fura-2 Assays
A significant development for HTS applications is the creation of "no-wash" Fura-2 assay kits, such as the Fura-2 QBT™ (Quench-Based Technology) kit. abcam.commoleculardevices.commoleculardevices.com Traditional protocols require a wash step after dye loading to remove extracellular Fura-2 AM, which can increase well-to-well variability and is not ideal for weakly adherent cells. abcam.commoleculardevices.com No-wash kits incorporate a proprietary masking agent or quencher that extinguishes extracellular fluorescence, eliminating the need for the wash step. moleculardevices.commoleculardevices.com This simplifies the workflow, increases throughput, and improves assay robustness by minimizing cell loss and variability. moleculardevices.com
Comparative studies have shown that while EC₅₀ values are similar between traditional wash protocols and no-wash kits, the latter often provide a larger signal window and a better Z'-factor, a statistical indicator of assay quality in HTS. moleculardevices.commoleculardevices.commoleculardevices.com
Table 2: Comparative Agonist Potency (EC₅₀) in CHO M1 Cells
| Assay Method | Agonist | Reported EC₅₀ (nM) | Reference |
|---|---|---|---|
| Fura-2 QBT Kit | Carbachol | 4.5 | moleculardevices.com |
| BD Ratiometric Kit | Carbachol | 4.4 | moleculardevices.com |
| Traditional Fura-2 Wash | Carbachol | 5.5 | moleculardevices.com |
These homogeneous assays, compatible with instruments like the FLIPR® and FlexStation systems, represent a significant optimization for screening campaigns, allowing researchers to mitigate issues with fluorescent compounds and improve data quality for challenging cell lines or targets. moleculardevices.commoleculardevices.commoleculardevices.com
Comparative Analysis and Evolution of Fura 2 and Its Derivatives
Fura-2 Derivatives for Modified Calcium Affinity and Dynamic Range
To meet diverse research demands, a range of Fura-2 derivatives has been synthesized, each with modified properties for calcium affinity and dynamic range. These derivatives allow for the measurement of a wider spectrum of Ca²⁺ concentrations and dynamics than Fura-2 alone can accommodate.
Mag-Fura-2, also known as Furaptra, is a fluorescent indicator structurally related to Fura-2. interchim.fr While it was initially designed as a ratiometric indicator for magnesium (Mg²⁺), it has found a crucial application in detecting high, transient Ca²⁺ concentrations that would saturate high-affinity indicators like Fura-2. interchim.fr Mag-Fura-2 exhibits a much lower affinity for Ca²⁺, with a dissociation constant (Kd) in the micromolar range, making it suitable for measuring the large and rapid Ca²⁺ spikes that occur in various cellular processes. interchim.frnih.gov
Interestingly, research has shown that Mag-Fura-2 can exhibit both low and high affinity for Ca²⁺, and its binding properties can be influenced by factors such as pH. nih.gov Its spectral properties are similar to Fura-2, with the excitation wavelength undergoing a blue shift upon binding to its target ion. interchim.fr This dual sensitivity to both Mg²⁺ and Ca²⁺ necessitates careful experimental design and interpretation of results.
Bis-Fura-2 is a chemically modified version of Fura-2 that incorporates two Fura-2 fluorophores linked to a single BAPTA chelator. thermofisher.comthermofisher.com This structural modification results in approximately double the absorptivity of Fura-2, leading to a brighter fluorescence signal. thermofisher.comthermofisher.com This enhanced brightness allows for the use of lower dye concentrations, which in turn minimizes the potential for intracellular Ca²⁺ buffering by the indicator itself. thermofisher.comthermofisher.com
Bis-Fura-2 has a slightly lower affinity for Ca²⁺ compared to Fura-2, with a dissociation constant (Kd) of approximately 370 nM in the absence of Mg²⁺. thermofisher.comthermofisher.com This lower affinity, combined with its brighter signal, improves the dynamic range for measuring Ca²⁺ concentrations above 500 nM. thermofisher.comthermofisher.com Additionally, the increased negative charge of Bis-Fura-2 may improve its retention within the cell. thermofisher.com
To address the limitations of Fura-2 in measuring high Ca²⁺ concentrations, a series of low-affinity Fura indicators have been developed. These indicators, including Fura-4F, Fura-5F, Fura-6F, and Fura-FF, have dissociation constants for Ca²⁺ that are significantly higher than that of Fura-2, ranging from the high nanomolar to the micromolar scale. nih.gov This lower affinity allows for the accurate measurement of large and rapid Ca²⁺ transients without saturation of the indicator. thermofisher.com
These low-affinity derivatives largely retain the ratiometric properties of Fura-2, exhibiting a similar shift in their excitation spectrum upon Ca²⁺ binding. researchgate.net For instance, Fura-FF, a difluorinated derivative, has similar spectral properties to Fura-2 but with a lower affinity for Ca²⁺, making it suitable for studying high calcium concentrations in environments like neuronal dendrites and mitochondria. researchgate.netresearchgate.net Fura-2FF, in particular, is noted for its high specificity, wide dynamic range, and low pH sensitivity, making it an optimal choice for many imaging applications involving high Ca²⁺ levels. nih.govuthscsa.edu
| Indicator | Dissociation Constant (Kd) for Ca²⁺ | Key Characteristics |
| Fura-2 | ~145 nM biotium.com | High-affinity, ratiometric, widely used for baseline Ca²⁺. aatbio.com |
| Mag-Fura-2 | ~20 µM nih.govuthscsa.edu | Low Ca²⁺ affinity, also measures Mg²⁺, for high Ca²⁺ spikes. interchim.fr |
| Bis-Fura-2 | ~370 nM thermofisher.comthermofisher.com | Brighter signal, lower Ca²⁺ buffering, enhanced dynamic range. thermofisher.comthermofisher.com |
| Fura-FF | ~6 µM nih.govuthscsa.edu | Low affinity, high specificity, wide dynamic range. researchgate.netnih.govuthscsa.edu |
| Fura-4F | High nih.gov | Low affinity for measuring high Ca²⁺ fluxes. nih.gov |
| Fura-6F | High nih.gov | Low affinity for measuring high Ca²⁺ fluxes. nih.gov |
| Fura-5F | High nih.gov | Low affinity for measuring high Ca²⁺ fluxes. nih.gov |
Membrane-Permeant (AM Ester) vs. Membrane-Impermeant (Salt) Forms
Fura-2 and its derivatives are available in two primary forms that differ in their ability to cross cell membranes. The choice between these forms depends on the experimental methodology for introducing the indicator into the cells.
The membrane-permeant form is the acetoxymethyl (AM) ester. wikipedia.org Fura-2 AM is a non-polar, non-fluorescent molecule that can readily diffuse across the cell membrane into the cytoplasm. wikipedia.orgamerigoscientific.com Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, converting the molecule into its active, membrane-impermeant salt form. wikipedia.orgamerigoscientific.com This process traps the indicator within the cell. amerigoscientific.com
The membrane-impermeant form is the salt (e.g., pentapotassium or pentasodium salt). biotium.com This form is polar and cannot cross the cell membrane on its own. biotium.com Therefore, it must be introduced into cells using invasive techniques such as microinjection, electroporation, or scrape loading. biotium.com The salt form is also used as a standard for calibrating Ca²⁺ measurements in cell-free systems. thermofisher.com
| Form | Loading Method | Key Feature |
| AM Ester | Passive diffusion across the cell membrane. wikipedia.orgamerigoscientific.com | Non-invasive loading of a large number of cells. biotium.com |
| Salt | Microinjection, electroporation, scrape loading. biotium.com | Direct introduction into the cell, used for calibration. thermofisher.combiotium.com |
Comparison with Other Ratiometric Calcium Indicators (e.g., Indo-1)
Indo-1 is another widely used ratiometric calcium indicator that was developed around the same time as Fura-2. thermofisher.com While both are excitable by UV light, they differ in their spectral properties upon Ca²⁺ binding. Fura-2 is a dual-excitation indicator, meaning the ratio of fluorescence emission at a single wavelength (around 510 nm) is measured while alternating the excitation wavelength between approximately 340 nm and 380 nm. wikipedia.orgthermofisher.com
In contrast, Indo-1 is a dual-emission indicator. nih.gov It is excited at a single wavelength (around 350 nm), and the ratio of the fluorescence emission at two different wavelengths (approximately 405 nm for Ca²⁺-bound and 485 nm for Ca²⁺-free) is measured. nih.gov This makes Indo-1 particularly well-suited for applications like flow cytometry, where it is more practical to use a single laser for excitation and detect multiple emission wavelengths. thermofisher.comnih.gov Fura-2, on the other hand, is often preferred for fluorescence microscopy, where changing the excitation wavelength is more straightforward. thermofisher.com
In terms of performance, Fura-2 is generally considered to be more resistant to photobleaching than Indo-1. thermofisher.com Both indicators have similar dissociation constants for Ca²⁺, close to the typical basal levels in mammalian cells, and exhibit high selectivity for Ca²⁺ over Mg²⁺. thermofisher.com However, some studies have reported that Indo-1 may have less of an impact on cellular Ca²⁺ levels compared to Fura-2 in certain cell types. nih.gov
| Indicator | Type | Excitation (Ca²⁺-free / Ca²⁺-bound) | Emission (Ca²⁺-free / Ca²⁺-bound) | Primary Application |
| Fura-2 | Dual-Excitation wikipedia.orgthermofisher.com | ~380 nm / ~340 nm aatbio.com | ~510 nm / ~510 nm aatbio.com | Fluorescence Microscopy thermofisher.com |
| Indo-1 | Dual-Emission nih.gov | ~350 nm / ~350 nm nih.gov | ~485 nm / ~405 nm nih.gov | Flow Cytometry thermofisher.comnih.gov |
Comparison with First-Generation Calcium Indicators (e.g., Quin-2)
Quin-2 was one of the first-generation fluorescent Ca²⁺ indicators and represented a major breakthrough in its time. thermofisher.comaatbio.com However, Fura-2 offers several significant advantages over Quin-2. Fura-2 is substantially brighter, with a higher quantum yield and absorptivity, which allows for the use of much lower intracellular concentrations. thermofisher.comresearchgate.net This is a critical improvement, as the high concentrations of Quin-2 required for a sufficient signal could buffer intracellular Ca²⁺, damping physiological transients. thermofisher.com
Furthermore, Fura-2's ratiometric properties provide a more robust measurement that is less susceptible to artifacts from variations in dye concentration, cell thickness, photobleaching, and dye leakage. aatbio.com While Quin-2 does exhibit a spectral shift upon Ca²⁺ binding, it is not as pronounced as that of Fura-2. researchgate.netaatbio.com Studies have shown that Fura-2 and Indo-1 can detect rises in intracellular Ca²⁺ in response to weak stimuli that are not registered by Quin-2. nih.gov These improvements established Fura-2 as a superior second-generation indicator for the quantitative analysis of intracellular calcium. nih.gov
| Feature | Quin-2 (First Generation) | Fura-2 (Second Generation) |
| Fluorescence Intensity | Lower absorptivity and quantum yield. thermofisher.comresearchgate.net | Up to 30-fold brighter fluorescence. researchgate.net |
| Required Concentration | High, leading to potential Ca²⁺ buffering. thermofisher.com | Low, minimizing Ca²⁺ buffering. thermofisher.com |
| Ratiometric Measurement | Less pronounced spectral shift. researchgate.netaatbio.com | Robust ratiometric measurements minimize artifacts. aatbio.com |
| Sensitivity | Less sensitive to weak stimuli. nih.gov | More sensitive to subtle Ca²⁺ changes. nih.gov |
Development of Specialized Fura-2 Probes (e.g., Leakage-Resistant, Near-Membrane)
The widespread use of Fura-2, particularly its acetoxymethyl (AM) ester form for loading into live cells, has highlighted certain limitations inherent to its original structure. nih.gov Two significant challenges are the leakage of the hydrolyzed, calcium-sensitive form of the dye from the cell and its sequestration into intracellular organelles, which can complicate the accurate measurement of cytosolic free calcium. nih.govnih.govresearchgate.net To address these issues and to enable the study of calcium dynamics in specific subcellular locations, researchers have developed a range of specialized Fura-2 derivatives with improved retention and targeted localization.
Leakage-Resistant Fura-2 Probes
A primary drawback of Fura-2 is its gradual leakage from the cytoplasm following the cleavage of the AM esters. thermofisher.comthermofisher.com This leakage can lead to a decreasing signal-to-noise ratio over the course of an experiment and can complicate long-term studies. thermofisher.com While pharmacological agents like probenecid (B1678239) can be used to inhibit the organic anion transporters responsible for extruding the dye, this approach is not universally effective and can have off-target effects. abpbio.com
To overcome this, leakage-resistant versions of Fura-2 have been synthesized. A notable example is Fura-2 Leakage Resistant AM , also known as Fura-PE3 AM . caymanchem.com This derivative is designed for improved intracellular retention after hydrolysis. While specific details of the structural modification that confers leakage resistance are proprietary, the result is a probe that remains in the cytosol for longer periods. This enhanced retention provides more stable and reproducible ratiometric signals, making it particularly valuable for extended imaging experiments. thermofisher.com Fura-2 Leakage Resistant binds to calcium with a high affinity, exhibiting a dissociation constant (Kd) of approximately 145 nM. caymanchem.combertin-bioreagent.com Its spectral properties are nearly identical to the parent compound, with excitation maxima at ~340 nm when calcium-bound and ~380 nm when calcium-free, and an emission maximum around 505 nm. caymanchem.combertin-bioreagent.com
Near-Membrane Fura-2 Probes
Calcium signaling is often highly localized, with significant gradients and microdomains forming near the sites of calcium entry or release, such as the inner face of the plasma membrane. nih.gov Standard Fura-2, being water-soluble, diffuses throughout the cytosol and reports a bulk average calcium concentration, potentially missing or under-reporting these critical near-membrane events. thermofisher.comnih.gov To investigate these subcellular calcium dynamics, near-membrane Fura-2 probes have been developed.
These indicators are chemically modified to associate with the plasma membrane while positioning the calcium-chelating portion of the molecule in the adjacent cytosolic space.
C18-Fura-2 : This early example features a Fura-2 molecule conjugated to a long, lipophilic C18 alkyl chain. nih.gov This fatty acid tail spontaneously inserts into the lipid bilayer of cell membranes, anchoring the probe. nih.gov Studies have shown that C18-Fura-2 can detect rapid changes in intracellular calcium concentration ([Ca2+]) in response to membrane depolarization significantly faster—by a factor of four to six—than cytosolic Fura-2. nih.gov This demonstrates its strategic position near sites of calcium influx at the plasma membrane. The apparent Kd of the membrane-associated probe is approximately 150 nM. nih.gov
Fura-2 Near Membrane AM (formerly FFP-18) : This probe utilizes a different anchoring strategy. It incorporates a piperazine (B1678402) collar, a chemical group that latches the dye into the membrane. interchim.fr This design leaves the Fura-2 chelating component positioned to measure calcium in the immediate vicinity of membrane channels and transporters. interchim.fr Unlike other hydrophobic indicators that can get lost within the membrane's core, this design ensures proper orientation and function. interchim.fr Fura-2 Near Membrane has a reported calcium Kd of 400 nM. interchim.fr
The development of these specialized probes has provided researchers with powerful tools to overcome the inherent limitations of the original Fura-2 dye, allowing for more stable, long-term measurements and the targeted investigation of localized calcium signals that are fundamental to cellular physiology.
Data Tables
Table 1: Comparative Properties of Specialized Fura-2 Probes
| Probe Name | Other Names | Key Structural Modification | Primary Advantage | Approx. Kd (Ca2+) | Excitation (Ca2+-bound / Ca2+-free) | Emission |
| Fura-2 Leakage Resistant AM | Fura-PE3, Fura-2 LR AM | Proprietary modification | Reduced leakage from the cell | 145 nM caymanchem.combertin-bioreagent.com | ~340 nm / ~380 nm caymanchem.combertin-bioreagent.com | ~505 nm caymanchem.combertin-bioreagent.com |
| C18-Fura-2 | Conjugated lipophilic C18 alkyl chain | Anchors to the plasma membrane | ~150 nM nih.gov | Ratiometric | Not specified | |
| Fura-2 Near Membrane AM | FFP-18 | Piperazine collar | Latches into the plasma membrane | 400 nM interchim.fr | ~335 nm / Not specified | ~505 nm interchim.fr |
Q & A
Q. What are the recommended methods for loading Fura-2 (sodium salt) into cells, and how do they differ based on cell type?
Fura-2 sodium salt is cell-impermeant and requires mechanical loading methods such as microinjection, patch clamp, or scrape loading. For microinjection, a 1% cell volume solution with dye concentrations of 3–30 mM is typically used, adjusted based on cell size and permeability . Primary neurons or adherent cells may require patch clamp delivery, while suspension cells (e.g., lymphocytes) might necessitate scrape loading for uniform dye distribution. Always validate loading efficiency via control experiments comparing fluorescence baselines .
Q. How to calibrate Fura-2 (sodium salt) for accurate intracellular Ca²⁺ quantification?
Calibration involves creating a standard curve using Ca²⁺-buffered solutions (e.g., 0–1 µM free Ca²⁺). Measure the 340/380 nm excitation ratio at 510 nm emission under controlled pH and temperature. Use the equation:
where , , and are ratios at experimental, Ca²⁺-free, and Ca²⁺-saturated conditions, respectively. Validate with ionophores (e.g., ionomycin) to ensure dye responsiveness .
Q. What excitation/emission parameters are optimal for Fura-2 (sodium salt) in ratiometric imaging?
Use dual excitation at 340 nm (Ca²⁺-bound) and 380 nm (Ca²⁺-free) with emission fixed at 510 nm. For single-wavelength setups, 340 nm excitation is preferred for high Ca²⁺ sensitivity. Ensure microscope filters match these wavelengths to avoid spectral bleed-through .
Advanced Research Questions
Q. How to address discrepancies in Fura-2 ratio measurements caused by autofluorescence or dye compartmentalization?
Autofluorescence (e.g., NADH in metabolically active cells) can be subtracted by imaging unloaded cells under identical conditions. Compartmentalization (e.g., mitochondrial dye accumulation) is minimized by using shorter loading times or lower temperatures. For quantitative correction, apply mathematical models like in situ calibration or use compartment-specific inhibitors (e.g., cyclosporin A for mitochondria) .
Q. What are the implications of using sodium vs. potassium salts of Fura-2 in different experimental setups?
Sodium salts are preferred for extracellular calibration or non-invasive loading via ionophores. Potassium salts are used in intracellular solutions (e.g., patch clamp pipettes) to maintain ionic balance. Note that sodium salts may alter membrane potential in electrophysiology studies, requiring compensatory adjustments in buffer composition .
Q. How to minimize photobleaching and phototoxicity during prolonged Fura-2 imaging sessions?
Reduce illumination intensity and exposure time. Use high-efficiency bandpass filters and a cooled CCD camera to enhance signal-to-noise ratio. Interleave image acquisition with dark periods to allow dye recovery. For live-cell studies, validate viability via post-imaging propidium iodide staining .
Q. What computational approaches are recommended for deconvoluting Ca²⁺ signals in heterogeneous cell populations?
Apply pixel-wise ratio analysis combined with region-of-interest (ROI) segmentation to account for cell-to-cell variability. Machine learning algorithms (e.g., k-means clustering) can classify subpopulations based on Ca²⁺ oscillation patterns. Validate with simultaneous electrophysiology or optogenetic Ca²⁺ manipulation .
Data Contradiction and Validation
Q. How to resolve conflicting Ca²⁺ measurements between Fura-2 and genetically encoded indicators (e.g., GCaMP)?
Fura-2’s lower affinity (\sim224 nM) makes it suitable for high Ca²⁺ concentrations, while GCaMP (higher affinity) excels in detecting subtle fluctuations. Cross-validate by co-loading both dyes and comparing kinetics in the same cell. Adjust for differences in buffer capacity and dye localization .
Q. What controls are essential to confirm Fura-2 specificity in Ca²⁺ imaging experiments?
Include:
- Ca²⁺-free controls : Use EGTA (5 mM) and ionomycin to chelate extracellular Ca²⁺.
- Mn²⁺ quenching : Apply MnCl₂ (2–5 mM) to quench Fura-2 fluorescence, confirming dye responsiveness.
- Pharmacological blockers : Inhibit Ca²⁺ sources (e.g., thapsigargin for ER stores, nifedipine for L-type channels) to isolate signal origins .
Methodological Optimization
Q. How to adapt Fura-2 protocols for low-light or low-Ca²⁺ environments (e.g., astrocytes or dendritic spines)?
Increase dye concentration (up to 50 µM) and use high-numerical-aperture objectives. For low-Ca²⁺ scenarios, prioritize 380 nm excitation to enhance dynamic range. Combine with total internal reflection fluorescence (TIRF) microscopy for surface Ca²⁺ hotspots .
Q. What strategies improve temporal resolution in high-speed Fura-2 imaging?
Employ alternating excitation filters synchronized with a high-speed monochromator. Use ratiometric imaging at 10–100 Hz, balancing resolution with photobleaching. For subcellular events (e.g., Ca²⁺ sparks), pair with line-scan confocal microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
